amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 321522-16-1](/img/structure/B2535111.png)

Ethyl 5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

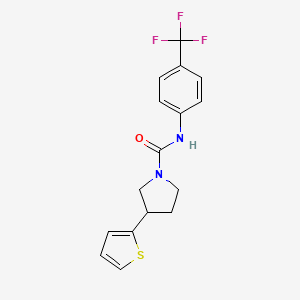

The compound , Ethyl 5-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate, is a complex molecule that appears to be related to various research areas, including the synthesis of pyrazole derivatives, which are of interest due to their potential biological activities and applications in the development of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-step reactions, including cross-coupling reactions, cyclization, and functional group transformations. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions to obtain alkynyl pyrazoles, which can further undergo cyclization to form various condensed pyrazoles . Additionally, ethyl 3-amino-1H-pyrazole-4-carboxylate can be acetylated to yield N-acetylated derivatives, showcasing the versatility of pyrazole carboxylates in chemical synthesis .

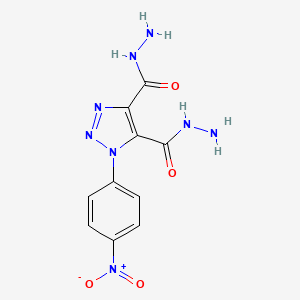

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using techniques such as HPLC, X-ray crystallography, FT-IR, NMR, and MS. These methods provide detailed information about the molecular framework, including the position of protons in the ring and the nature of substituents . For example, the crystal structure of a related compound, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined by X-ray diffraction, revealing its monoclinic space group and other crystallographic parameters .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including selective hydrolysis, bromination, and condensation with amines, to yield a wide array of products with potential biological activities . For instance, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate is synthesized through esterification and bromination and serves as an important intermediate for the insecticide chlorantraniliprole .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for determining the compound's stability, reactivity, and suitability for various applications. For example, the isomeric mixture of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2- and -3-carboxylates showed different stabilities towards alkaline hydrolysis, which was exploited for their separation and further synthesis of key intermediates .

Applications De Recherche Scientifique

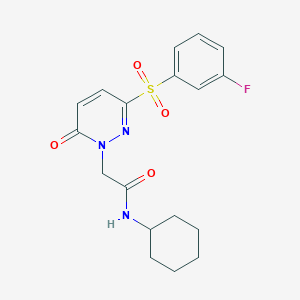

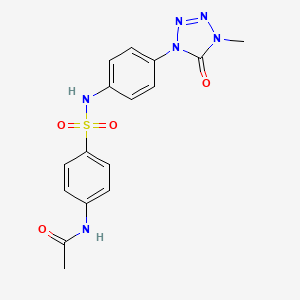

Synthesis and Fluorescence Applications

This compound has been utilized in the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. A novel fluorescent molecule derived from it exhibited stronger fluorescence intensity than its methyl analogue, suggesting its potential as an attractive fluorophore for various applications due to its binding sites Yan‐Chao Wu et al., 2006.

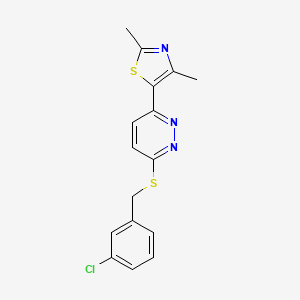

Heterocyclic Compound Synthesis

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, undergoes cyclocondensation with 1,3-dicarbonyl compounds to yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds are precursors for various partially hydrogenated heterocycles, indicating the broad synthetic utility of this chemical class in producing new materials P. S. Lebedˈ et al., 2012.

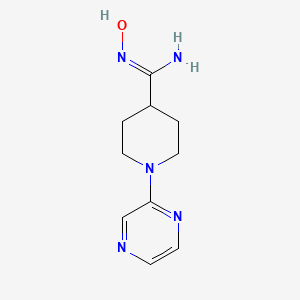

Agricultural Chemistry

In agricultural chemistry, some derivatives have shown promising activity as potential inhibitors for monocotyledonous Echinochloa crus-galli L. Beauv, suggesting its application in developing new herbicides. These findings highlight the compound's potential in contributing to the design of novel agrochemicals Eglė Arbačiauskienė et al., 2011.

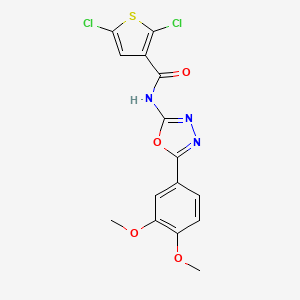

Pharmaceutical Research

In the pharmaceutical sector, novel pyrazole derivatives synthesized from this compound have been evaluated for their antimicrobial and anticancer activities. Some of these derivatives exhibited higher anticancer activity than the reference drug doxorubicin, opening new avenues for cancer treatment research H. Hafez et al., 2016.

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3N5O4/c1-3-28-14(27)10-8-9(21-22-10)13(26)24(12(8)25)23(2)11-7(16)4-6(5-20-11)15(17,18)19/h4-5,8-9,21H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHBIIWQWDTADB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2C1C(=O)N(C2=O)N(C)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2535029.png)

![N-[1-(4-Bromophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2535032.png)

![2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535034.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2535035.png)

![N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine](/img/structure/B2535037.png)

![N-(2-(dimethylamino)ethyl)-7-methoxy-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2535046.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2535049.png)